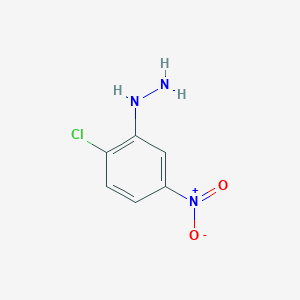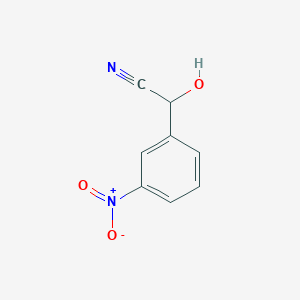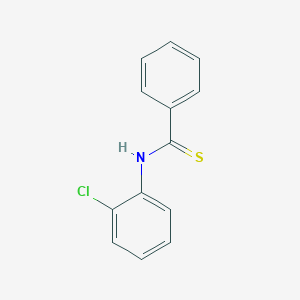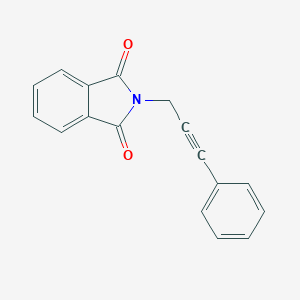
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is a chemical compound with a unique structure that includes a phenyl group attached to a propynyl chain, which is further connected to an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione typically involves the coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents under copper(I)-catalyzed conditions . This method provides a good yield and is efficient for producing the desired compound. The reaction conditions usually involve the use of diethylzinc (Et2Zn) and a copper(I) catalyst, which facilitates the cross-coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The phenyl and propynyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenyl-2-propynyl)aniline
- Diethyl allyl(3-phenyl-2-propynyl)malonate
- Ethyl (3-phenyl-2-propynoyl)carbamate
Uniqueness
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is unique due to its isoindole dione core, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different core structures or functional groups.
Properties
CAS No. |
4656-94-4 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27g/mol |
IUPAC Name |
2-(3-phenylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H11NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12H2 |
InChI Key |
QRHYSSAEQODXJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420200.png)
![1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B420205.png)
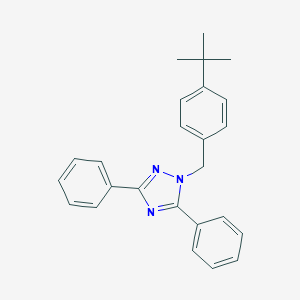
![2-[(5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420210.png)
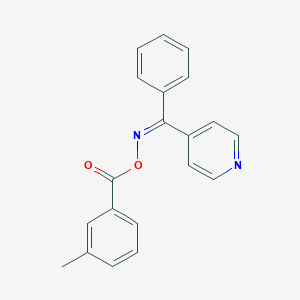
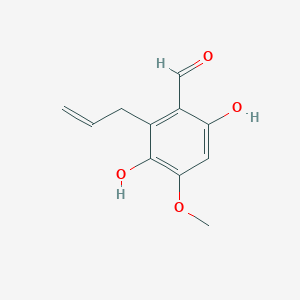
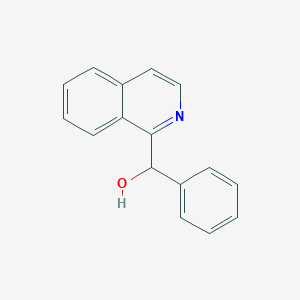
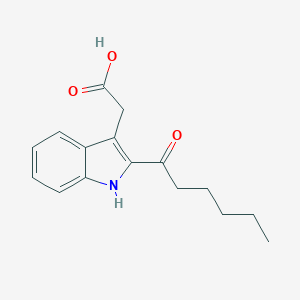
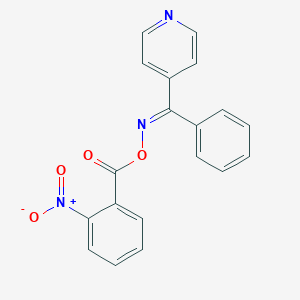
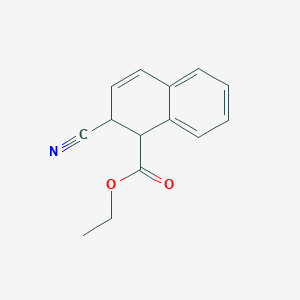
![2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_](/img/structure/B420225.png)
